1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent reactions introduce the piperazine and fluorobenzenesulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Introduction of various functional groups at the benzothiazole or piperazine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzothiazole derivatives: Similar compounds include other benzothiazole-based molecules used in pharmaceuticals and materials science.
Piperazine derivatives: Compounds containing piperazine rings are often used in drug design and synthesis.
Uniqueness: 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c21-15-5-7-16(8-6-15)29(26,27)14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)28-20/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAROCLYXWLFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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